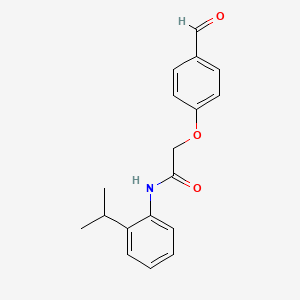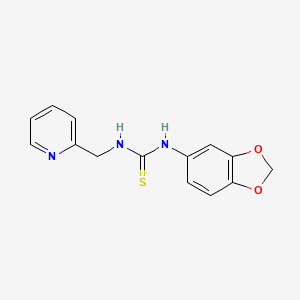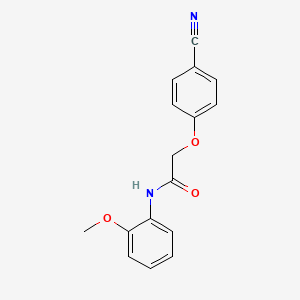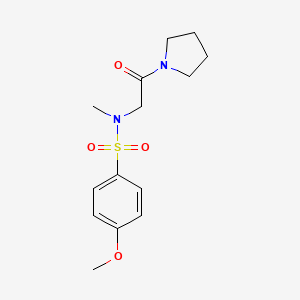
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione, also known as CCT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCT is a heterocyclic compound that contains a triazine ring and a thione group. In
Scientific Research Applications
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has been shown to have potential applications in various fields of research. In the field of medicinal chemistry, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has a low toxicity profile and does not have any significant adverse effects on normal cells. In addition, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells. 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is its high purity and yield, which makes it suitable for use in various lab experiments. However, one limitation of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the research and development of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione. One potential direction is to investigate the use of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione as a potential treatment for other diseases such as diabetes and cardiovascular diseases. Another direction is to explore the use of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione in combination with other drugs to enhance its efficacy and reduce potential side effects. Furthermore, the development of new synthesis methods for 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione may help to improve its purity and yield, which could lead to more widespread use in various fields of research.
Conclusion:
In conclusion, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is a novel compound that has shown promising potential in various fields of research. Its high purity and low toxicity profile make it suitable for use in various lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Synthesis Methods
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with cyclohexylamine to form the imine intermediate. The imine intermediate is then reacted with thiourea to form the final product, 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione. The synthesis method has been optimized to yield high purity and high yield of 5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione.
properties
IUPAC Name |
5-cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-13-7-6-10-16(14(13)2)20-12-19(11-18-17(20)21)15-8-4-3-5-9-15/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFJSOOONUTCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)

